3-(4-CL-Phenyl)-N'-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-CL-Phenyl)-N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CL-Phenyl)-N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 2-hydroxyacetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors. The specific details of industrial production methods would depend on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-CL-Phenyl)-N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-CL-Phenyl)-N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of pyrazole compounds are explored for their potential as drugs. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-CL-Phenyl)-N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific application. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-CL-Phenyl)-1H-pyrazole-5-carbohydrazide
- N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-CL-Phenyl)-N’-(1-(2-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Comparison
Compared to similar compounds, 3-(4-CL-Phenyl)-N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide may exhibit unique properties due to the presence of both the 4-chlorophenyl and 2-hydroxyphenyl groups
Properties
Molecular Formula |
C18H15ClN4O2 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN4O2/c1-11(14-4-2-3-5-17(14)24)20-23-18(25)16-10-15(21-22-16)12-6-8-13(19)9-7-12/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-11+ |
InChI Key |
PJFFYFMGZXQRPB-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3O |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3O |
Origin of Product |
United States |
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